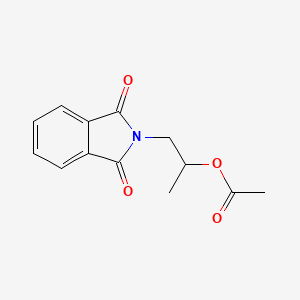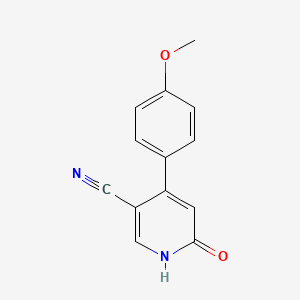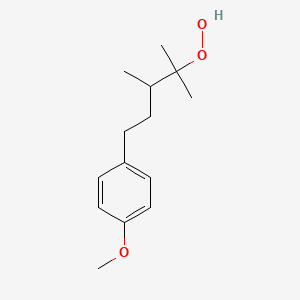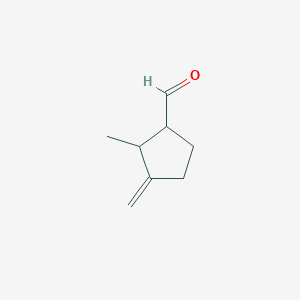![molecular formula C6H9NO3S B14227382 (2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol CAS No. 821806-16-0](/img/structure/B14227382.png)
(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol is a chemical compound that features a thiazole ring attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol typically involves the reaction of a thiazole derivative with a suitable diol precursor. One common method involves the use of 4-chlorothiazole and ®-propylene oxide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the thiazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol moiety can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds also contain a nitrogen-rich heterocyclic ring and are known for their broad range of biological activities.
1,2,4-Triazoles: Similar to 1,2,3-triazoles, these compounds are used in pharmaceuticals and agrochemicals.
Imidazoles: Another class of nitrogen-containing heterocycles with significant biological and industrial applications.
Uniqueness
(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol is unique due to its specific combination of a thiazole ring and a diol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
821806-16-0 |
|---|---|
Molecular Formula |
C6H9NO3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
(2R)-3-(1,3-thiazol-4-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H9NO3S/c8-1-5(9)2-10-6-3-11-4-7-6/h3-5,8-9H,1-2H2/t5-/m1/s1 |
InChI Key |
UQKRTVSKWVQZHO-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(N=CS1)OC[C@@H](CO)O |
Canonical SMILES |
C1=C(N=CS1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
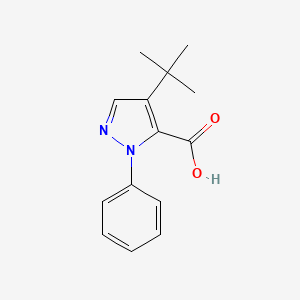
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
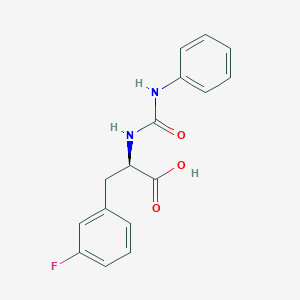
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
